Home > Products > Screening Compounds P51018 > N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide - 941925-69-5

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Catalog Number: EVT-3058201
CAS Number: 941925-69-5
Molecular Formula: C18H17BrN2O3S3
Molecular Weight: 485.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides

    Compound Description: This series of compounds, represented by the general structure 4a-t, features a nitroindole group linked to a thiazole ring via a carbohydrazide moiety. The thiazole ring is further substituted at the 4-position with various aryl groups. These compounds were synthesized and evaluated for their antifungal and antibacterial activities, with some showing promising results. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

    Compound Description: This series of bi-heterocyclic compounds combines a 1,3-thiazole and 1,3,4-oxadiazole within their structure. These molecules were synthesized and tested for their potential as therapeutic agents for Alzheimer's disease and diabetes. In-silico studies supported their potential, and in-vitro screening demonstrated notable inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

    Compound Description: This compound incorporates a 4,5-dihydro-1H-pyrazole ring linked to a 4-oxo-4,5-dihydro-1,3-thiazole moiety, which is further substituted with an acetamide group. The synthesis and spectroscopic characterization of this compound are described. []

N-[4-Ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide

    Compound Description: This compound combines a ferrocene unit with a 1,3-thiazole ring that is substituted with a 1H-1,2,4-triazole group and a 2-nitrobenzamide moiety. It was synthesized as a potential anticancer agent. []

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

    Compound Description: This series of compounds features a 4,5-dihydro-1H-imidazole-2-carboxamide group attached to a substituted 1,3-thiazole ring. These compounds were synthesized and screened for anticancer activity within the National Cancer Institute's Developmental Therapeutic Program, demonstrating promise as potential anticancer agents. []

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

    Compound Description: This compound is a derivative of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a known glycogen synthase kinase 3β (GSK-3β) inhibitor. The structure is characterized by a 5-nitro-1,3-thiazol-2-yl group linked to a 4-methoxyphenylurea moiety. []

N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

    Compound Description: This compound features a 1,3-thiazole ring with a 2,4-difluorophenyl group and a 1H-1,2,4-triazole substituent. It is further substituted with a 2-fluorobenzamide moiety and was synthesized as a potential fungicidal agent. []

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

    Compound Description: This compound features a 1,3-thiazole ring substituted with a 4-methylphenyl group and a sulfonamide moiety. It is further characterized by two 4-methylphenylsulfonyl groups attached to the sulfonamide nitrogen. []

Methyl (Z)-3-({5-[(E)-(tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate

    Compound Description: This compound is characterized by a 4-oxo-4,5-dihydro-1,3-thiazole ring substituted with a (tert-butylamino)methylidene group and linked to a methyl prop-2-enoate moiety through a sulfur atom. []

(E)-4-(4-Chlorophenyl)-N-(5-methyl-1,3-benzodioxol-5-ylmethylene)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine

    Compound Description: This compound consists of a 1,3-thiazole ring substituted with a 4-chlorophenyl group, a 1H-1,2,4-triazole moiety, and a (5-methyl-1,3-benzodioxol-5-ylmethylene)amino group. It was synthesized as a potential fungicidal agent. []

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

    Compound Description: This compound is an analog of nitazoxanide, a broad-spectrum antiparasitic drug. NTB features a 5-nitro-1,3-thiazol-2-yl group linked to a 4-nitrobenzamide moiety. It was synthesized and found to be more potent than nitazoxanide and its active metabolite, tizoxanide, in inhibiting the growth of kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana in vitro. []

4-(4-Carboxy-1,3-thiazol-2-yl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate dihydrate

    Compound Description: This compound is a salt formed between 4-(4-carboxy-1,3-thiazol-2-yl)pyridinium and 3-carboxy-4-hydroxybenzenesulfonate. The structure is characterized by a 1,3-thiazole ring substituted with a carboxylic acid group and linked to a pyridinium ring. []

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound features a 5-nitro-1,3-thiazol-2-yl group linked to a 4-(trifluoromethyl)benzamide moiety. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

    Compound Description: This series of bi-heterocyclic propanamides combines a 1,3-thiazole, a 1,3,4-oxadiazole, and a propanamide moiety. They were synthesized and found to have promising urease inhibitory potential while demonstrating low cytotoxicity. []

N-Benzylidene-4-(ferrocenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine

    Compound Description: This compound combines a ferrocene unit with a 1,3-thiazole ring that is substituted with a 1H-1,2,4-triazole group and a N-benzylidene moiety. It was synthesized as a potential fungicidal agent. []

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

    Compound Description: This series of compounds features a 2,3-dihydro-1,3-thiazole ring substituted with an aryl group at the 4-position and a (prop-2-en-1-yl)amino group at the 2-position. These compounds were synthesized and evaluated as potential antihypertensive agents due to their potential angiotensin II receptor antagonist activity. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771)

    Compound Description: This diaryl ether heterocyclic sulfonamide is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. Its development focused on achieving a balance of preclinical properties, including metabolic stability and reduced drug-drug interaction potential. It represents the first subtype-selective NaV1.7 inhibitor to reach clinical candidate status. []

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol (2)

    Compound Description: This compound is synthesized by substituting the methyl group at the 2-position of 2,5-dimethyl-4-phenylthiazole with benzaldehyde. []

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide

    Compound Description: This compound is the subject of several patents related to its pharmaceutical formulations, particularly for oral administration. It's highlighted for its use in treating and preventing diseases caused by herpesviruses, specifically the Herpes simplex virus. [, , ]

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

    Compound Description: This compound features a 1,3-thiazole ring directly linked to a 5-methylisoxazole-4-carboxamide moiety. []

3-N-Alkoxyphthalimido-5-arylidene-2-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]imino}-1,3-thiazolidin-4-ones (8a-l)

    Compound Description: This series of compounds features a 1,3-thiazolidin-4-one ring with an arylidene substituent at the 5-position and a [4-(4-substituted phenyl)-1,3-thiazol-2-yl]imino group at the 2-position. The nitrogen atom of the thiazolidinone ring is further substituted with a 3-alkoxyphthalimide group. []

N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide (2a-2h)

    Compound Description: This series of compounds is characterized by a 1,3-thiazole ring substituted with a 3,5-dinitrobenzamide moiety and a (4,6-substitutedpyrimidin-2-yl)methylidene group. These compounds were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species, showing promising results. []

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

    Compound Description: This compound features a 5-nitro-1,3-thiazol-2-yl group linked to a 2-nitrobenzamide moiety. []

rac-2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-2-hydroxyindane-1,3-dione

    Compound Description: This compound features a 4,5-dihydro-1,3-thiazole ring with an amino group at the 2-position and a 2-hydroxyindane-1,3-dione moiety at the 5-position. The crystal structure reveals a racemic mixture of the compound, indicating the presence of both R and S enantiomers. []

4-Phthalimido-N-(1,3-thiazol-2-yl)benzenesulfonamide

    Compound Description: This compound is a substituted sulfonamide with a thiazole ring at the sulfonamide nitrogen and a phthalimide ring at the para position of the phenyl ring. It is used in the treatment of intestinal infections. []

3-(4-Methyl-1,3-thiazol-5-yl)-1-[1’-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3′-1H-pyrrolizin-2′-yl]prop-2-en-1-one

    Compound Description: This complex molecule contains two 4-methyl-1,3-thiazole rings, one of which is part of a larger polycyclic system including an indole and a pyrrolizine ring. []

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    Compound Description: TAK-715 is a potent and orally active inhibitor of p38 MAP kinase. It was discovered during the development of anti-rheumatoid arthritis drugs and exhibits efficacy in reducing TNF-alpha production, a key cytokine involved in inflammation. TAK-715 shows good bioavailability and is remarkably selective for p38 MAP kinase over other CYP isoforms, mitigating potential drug-drug interaction concerns. It has progressed to clinical investigation for the treatment of rheumatoid arthritis. []

(4E)-3-[(2-Chloro-4,5-dihydro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (thiamethaxam)

    Compound Description: Thiamethaxam is a potent agrochemical with insecticidal activity. It features a 4,5-dihydro-1,3-thiazole ring linked to a 1,3,5-oxadiazinan-4-imine moiety via a methylene bridge. []

4-Allyl-4-methyl-2-phenyl-1,3-thiazol-5(4H)-one (5a)

    Compound Description: This compound, a 1,3-thiazol-5(4H)-one derivative, is synthesized from N-[1-(N,N-dimethylthiocarbamoyl)-1-methyl-3-butenyl]benzamide. It's a key intermediate in the synthesis of methyl 5,6-dihydro-4,6-dimethyl-2-phenyl-1,3(4H)-thiazine-4-carboxylate. []

α-Glucosidase Inhibitory 4-Aryl-N-(2,4-thiazolidinedione-5-acetyl)-1,3-thiazol-2-amines (3a-k)

    Compound Description: This series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides are evaluated for their α-glucosidase inhibitory activity. Some compounds, like 3g and 3j, exhibit very good inhibition. []

N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine 2-Methanesulfonate

    Compound Description: This compound is a methanesulfonate salt of N-hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine, which demonstrates superior bioavailability and is explored for its pharmaceutical potential. The compound features a 1,3-thiazole ring with isopropyl and methyl substituents, further incorporated into a complex structure with phenoxy and pentoxy linkers. [, , ]

5-Bromo-2-hydroxybenzaldehyde (4-Phenyl-1,3-thiazol-2-yl)hydrazone

    Compound Description: This compound features a 1,3-thiazole ring linked to a hydrazone moiety, which is further connected to a 5-bromosalicylaldehyde group. []

Zn(II) Complexes of (1,3-Thiazol-2-yl)hydrazones

    Compound Description: This refers to a series of Zn(II) complexes featuring various (1,3-thiazol-2-yl)hydrazone ligands, investigated for their potential pharmacological activities, particularly as antimicrobial agents. []

8-Benzyloxy-5-{2-[N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

    Compound Description: This series of compounds integrates a 1,3-thiazole ring into a larger structure that includes a dihydroquinolinone and a pyrazole ring. The synthesis of these compounds, achieved through a one-pot multicomponent reaction, is highlighted for its efficiency and environmental friendliness. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

    Compound Description: This series of quinazolin-4-one derivatives incorporates a substituted 1,3-thiazole ring. They were designed and synthesized as potential anticancer agents, and their ADME properties were assessed in silico. Docking studies and colorectal anticancer screening revealed promising activity for several compounds, demonstrating their potential as lead compounds for further development. []

Properties

CAS Number

941925-69-5

Product Name

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide

Molecular Formula

C18H17BrN2O3S3

Molecular Weight

485.43

InChI

InChI=1S/C18H17BrN2O3S3/c1-12-4-6-13(7-5-12)27(23,24)10-2-3-17(22)21-18-20-14(11-25-18)15-8-9-16(19)26-15/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)

InChI Key

SPFTYDOEKRKFPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.